molecular formula C14H10Cl3NO3 B1303820 2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 453557-69-2

2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No. B1303820
M. Wt: 346.6 g/mol
InChI Key: JXPCKBBREBOFKN-UHFFFAOYSA-N
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Description

The compound "2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as methoxybenzoyl groups and substituted ethanones. For instance, the first paper describes a compound with a 3-methoxybenzamide moiety and its synthesis, crystal structure, and biological activity . The second paper discusses a product with a benzoyl group and a phenyl-1-ethanone structure . The third and fourth papers, which are duplicates, detail the synthesis and characterization of a dichloro-ethanone compound with a 4-methoxy-phenyl group . Lastly, the fifth paper explores the oxidation of compounds to form benzofuran derivatives, which, while not directly related, shows the reactivity of phenyl-ethane structures .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of the compound in the first paper includes condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . The third and fourth papers describe a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride to produce a dichloro-ethanone compound . These methods indicate that the synthesis of complex molecules like "2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone" would likely involve building the pyrrole ring, introducing the methoxybenzoyl moiety, and adding the trichloro-ethanone group through similar synthetic strategies.

Molecular Structure Analysis

The molecular structures of the compounds in the papers were confirmed using various analytical techniques. X-ray crystallography was used to determine the crystal structure of the compound in the first paper . The third and fourth papers also utilized X-ray crystallography, along with 1H NMR, MS, and FTIR techniques to confirm the structure of the synthesized dichloro-ethanone compound . These techniques would be essential in analyzing the molecular structure of "2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone" to ensure the correct synthesis and to understand its three-dimensional conformation.

Chemical Reactions Analysis

The papers provide insights into the reactivity of similar compounds. The first paper includes information on the antiproliferative activity of the synthesized compound against various cancer cell lines, indicating its potential in medicinal chemistry . The fifth paper discusses the oxidation reactions of phenyl-ethane structures, leading to the formation of benzofuran derivatives . These studies suggest that "2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone" could also undergo various chemical reactions, potentially leading to new compounds with interesting properties or biological activities.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone," they do provide data on related compounds. The first paper, for example, compares the optimized geometric bond lengths and bond angles obtained by DFT with X-ray diffraction values, and investigates the molecular electrostatic potential (MEP) surface map . These analyses are crucial for understanding the electronic properties and reactivity of a compound. The physical properties such as solubility, melting point, and stability can be inferred from similar compounds and would be important for practical applications of the compound .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3/c1-21-10-4-2-3-8(5-10)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPCKBBREBOFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175774
Record name 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone

CAS RN

453557-69-2
Record name 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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